2-({5-[(quinolin-8-yloxy)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
Description
The compound 2-({5-[(quinolin-8-yloxy)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid is a triazole-based derivative featuring a quinoline moiety, a trifluoromethylphenyl group, and a sulfanyl acetic acid functional group. Its structure combines a 1,2,4-triazole core substituted at positions 3, 4, and 5, which confers unique physicochemical and pharmacological properties. The sulfanyl acetic acid moiety may facilitate interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions .
Properties
IUPAC Name |
2-[[5-(quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O3S/c22-21(23,24)14-6-2-7-15(10-14)28-17(26-27-20(28)32-12-18(29)30)11-31-16-8-1-4-13-5-3-9-25-19(13)16/h1-10H,11-12H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXDOBVSEYXLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(quinolin-8-yloxy)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions, often employing reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
Thioacetic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline or triazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the quinoline or triazole rings.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
The biological activity of this compound arises from its ability to interact with various biological targets. The following aspects highlight its potential applications:
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. The compound's triazole ring may inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis, a key component of fungal cell membranes. Studies indicate that similar compounds exhibit significant antifungal activity against a broad spectrum of fungi, suggesting that this compound could be evaluated for similar effects.
Antidiabetic Properties
Research into related compounds has shown promising results as inhibitors of key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. Given the structural similarities, this compound may also exhibit antidiabetic properties by modulating these enzymatic activities.
Anticancer Potential
Compounds with quinoline and triazole structures have been investigated for their anticancer effects. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The unique combination of functional groups in this compound could provide a multi-target approach to cancer therapy.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of triazole derivatives. For example:
- Antidiabetic Activity : A study reported that triazole derivatives demonstrated significant inhibitory effects on α-glucosidase and α-amylase, suggesting potential use as antidiabetic agents .
- Anticancer Studies : Research on quinoline-based compounds has shown that they can induce apoptosis in various cancer cell lines, warranting further investigation into the anticancer potential of this compound .
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It can interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound may affect signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological and Toxicological Insights
- Hypolipidemic Activity: Compounds like 2-(4-(2-substituted aminothiazole-4-yl)phenoxy)acetic acid () exhibit lipid-lowering effects in hyperlipidemic models, suggesting that the acetic acid moiety plays a role in modulating lipid metabolism. The target compound’s trifluoromethyl group may enhance this activity due to increased electronegativity .
- Toxicity: Quinoline-containing derivatives, such as 2-((quinolin-4-yl)thio)acetic acid (), show dose-dependent toxicity in rhizogenesis studies. The target compound’s quinolin-8-yloxy group may confer similar risks, necessitating further toxicological profiling .
- Synthetic Feasibility: The telescoped multicomponent synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid () highlights the importance of atom economy and accessible starting materials. The target compound’s synthesis may require optimized conditions for the quinoline-triazole linkage .
Physicochemical Properties
- Solubility : The trifluoromethyl group in the target compound likely reduces aqueous solubility compared to analogs with polar substituents (e.g., sulfamoyl or methoxy groups) .
- Bioavailability: Quinoline derivatives often exhibit moderate to high bioavailability due to lipophilicity, but this may vary with substituent positioning .
Biological Activity
The compound 2-({5-[(quinolin-8-yloxy)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid is a complex organic molecule notable for its diverse structural features, including a quinoline moiety, a trifluoromethyl-substituted phenyl ring, and a triazole ring. This unique combination suggests potential biological activities that warrant detailed investigation.
The biological activity of this compound is likely influenced by its ability to interact with various biological targets through its functional groups. The triazole ring can participate in nucleophilic substitutions and cycloaddition reactions, while the sulfanyl group may undergo oxidation to form sulfoxides or sulfones. The presence of the trifluoromethyl group enhances electrophilicity, potentially increasing reactivity towards nucleophiles.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity. For instance, quinoline derivatives are known for their efficacy against various pathogens, including bacteria and fungi. The incorporation of the triazole moiety could enhance this activity, as triazoles are commonly associated with antifungal properties .
Enzyme Inhibition
Research has shown that compounds containing triazole rings can inhibit specific enzymes, such as phospholipases. Inhibition of these enzymes may lead to significant biological effects, including modulation of inflammatory responses and cellular signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antifungal Activity : A study demonstrated that triazole-containing compounds effectively inhibited fungal growth in vitro, suggesting that our compound may exhibit similar properties .
- Enzyme Interaction : Research on quinoline derivatives has revealed their potential to modulate enzyme activities involved in cellular processes, which could be relevant for therapeutic applications in diseases like cancer .
- Toxicological Assessments : Investigations into the toxicity profiles of similar compounds have indicated that while they possess beneficial activities, they may also induce cytotoxic effects at higher concentrations .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
